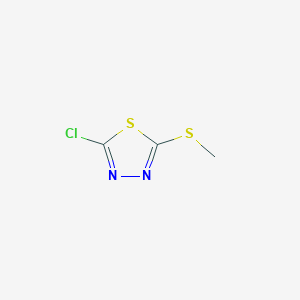
5-(Acetylamino)-2,4-dichlorobenzoic acid
概要
説明
The compound 5-(Acetylamino)-2,4-dichlorobenzoic acid is a chemically synthesized molecule that may have various applications in medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related acetylamino compounds, which can be informative for understanding the broader class of chemicals to which 5-(Acetylamino)-2,4-dichlorobenzoic acid belongs.
Synthesis Analysis
The synthesis of acetylamino compounds can involve multiple steps, including acetylation, reduction, and hydrolysis. For instance, the enantioselective synthesis of 4-N-acetylamino-1-benzoylcyclopent-2-enes is achieved through a series of reactions starting from enantiopure enaminones, followed by N-acetylation, single electron-transfer reduction, and thermolysis, resulting in high optical and chemical yields . This process highlights the complexity and precision required in synthesizing acetylamino derivatives.
Molecular Structure Analysis
The molecular structure of acetylamino compounds is characterized by the presence of an acetylamino substituent, which can influence the overall geometry and intermolecular interactions of the molecule. For example, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are precisely determined, and the molecule forms hydrogen-bonded dimers in its crystal structure . Such structural details are crucial for understanding the behavior of these compounds in various environments.
Chemical Reactions Analysis
Acetylamino compounds can undergo a variety of chemical reactions. The oxidation of 5-substituted 4-acetyl-2-acetylamino-Δ^2-1,3,4-thiadiazolines, for example, leads to the formation of thiadiazoline 1-oxides, showcasing the reactivity of the acetylamino group in redox reactions . These reactions can be used to further modify the chemical structure and properties of acetylamino derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylamino compounds are influenced by their molecular structure and functional groups. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are employed to study these properties, as seen in the analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . The acetylation reactions and susceptibility to further chemical modifications are key factors in determining the utility and application of these compounds.
科学的研究の応用
Synthetic Intermediate in Pharmaceutical Compounds : 5-(Acetylamino)-2,4-dichlorobenzoic acid and its derivatives are used in the synthesis of various pharmaceutical compounds. For example, a method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in the synthesis of the enterokinetic agent R108512, involves a key step using a compound related to 5-(Acetylamino)-2,4-dichlorobenzoic acid (Willemsens et al., 2004).
Chlorination Reactions : Research on the chlorination of 4-acetylaminobenzoic acid has led to the creation of compounds like 4-acetylamino-3,5-dichlorobenzoic acid. These processes are significant for understanding the chemical properties and potential applications of chlorinated benzoic acid derivatives (Stelt & Nauta, 2010).
Derivatives in Bioactive Compound Synthesis : Derivatives of 5-(Acetylamino)-2,4-dichlorobenzoic acid are used in synthesizing bioactive compounds like 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride, which have potential applications in various fields including medicinal chemistry (Hong-bo, 2009).
Inhibitory Effects on Enzymes : Some derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase. These studies contribute to the understanding of the enzyme's functioning and potential therapeutic applications (Arslan, 2001).
Antimicrobial Activities : Synthesis and evaluation of new compounds derived from 5-(Acetylamino)-2,4-dichlorobenzoic acid for their antimicrobial activities is another area of research. These studies help in the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Immunotropic Activity : Some derivatives have been evaluated for their immunotropic activities, contributing to the understanding of immune response mechanisms (Lipnicka et al., 2005).
作用機序
Target of Action
It is known that similar compounds, such as acetylamino-acetic acid, interact with enzymes likeGlycine oxidase . This enzyme is found in organisms like Bacillus subtilis and plays a crucial role in various metabolic processes .
Mode of Action
For instance, Acetylamino-Acetic Acid catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide .
Biochemical Pathways
Based on its structural similarity to acetylamino-acetic acid, it might be involved in the metabolism of amines and d-amino acids .
Pharmacokinetics
It can be inferred from related compounds that its bioavailability might be influenced by factors such as the maturity of hepatic enzymes and liver diseases .
Result of Action
Based on its potential interaction with glycine oxidase, it might influence various metabolic processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-acetamido-2,4-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c1-4(13)12-8-2-5(9(14)15)6(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWZLONCUSGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300603 | |
| Record name | 5-(Acetylamino)-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetylamino)-2,4-dichlorobenzoic acid | |
CAS RN |
50602-49-8 | |
| Record name | NSC137820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Acetylamino)-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)





![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)

![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)
